molecular formula C18H16Cl2N4O2S B2939292 2,4-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391930-54-4

2,4-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2939292
CAS No.: 391930-54-4
M. Wt: 423.31
InChI Key: KJJFSDOJMXQWOG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic chemical compound featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry and drug discovery . The 1,2,4-triazole pharmacophore is known for its significant dipole moment, hydrogen bonding capacity, and metabolic stability, which facilitates high-affinity interactions with biological targets . This specific compound incorporates a 2,4-dichlorobenzamide moiety and a 2-methoxyphenyl group attached to the triazole ring, structural features often associated with enhanced biological activity and receptor binding affinity. Compounds containing the 1,2,4-triazole nucleus have been extensively reported in scientific literature to exhibit a broad spectrum of pharmacological activities, including potential antifungal, antibacterial, anticancer, and antiviral properties . As a research chemical, this benzamide-triazole hybrid is a valuable tool for researchers investigating new therapeutic agents, structure-activity relationships (SAR), and enzymatic pathways in early discovery programs. This product is supplied for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-26-15-6-4-3-5-14(15)24-16(22-23-18(24)27-2)10-21-17(25)12-8-7-11(19)9-13(12)20/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJFSDOJMXQWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS Number: 391930-54-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16Cl2N4O2SC_{18}H_{16}Cl_{2}N_{4}O_{2}S, with a molecular weight of 423.3 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number391930-54-4
Molecular FormulaC18H16Cl2N4O2S
Molecular Weight423.3 g/mol

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that related triazole compounds can inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

Several studies have explored the anticancer properties of triazole derivatives similar to this compound. For example:

  • A compound with a similar structure demonstrated an IC50 value of 0.06 µM against DHFR (dihydrofolate reductase), indicating strong inhibitory activity against non-small cell lung cancer (NCI-H522) and other cancer cell lines .
  • Another study highlighted that modifications in the triazole moiety could enhance cytotoxicity against various cancer types, suggesting that this compound may also exhibit selective toxicity towards cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring allows for the inhibition of enzymes like DHFR, which is crucial in nucleotide synthesis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence shows that these compounds can cause cell cycle arrest at various phases, particularly at G1/S or G2/M checkpoints.

Case Studies

  • Study on Antifungal Efficacy : A study published in MDPI evaluated the antifungal activity of various triazole derivatives against Candida albicans and reported significant inhibition rates .
  • Anticancer Activity Assessment : A research article detailed the synthesis and evaluation of triazole derivatives for anticancer activity against breast and lung cancer cell lines, demonstrating that modifications in substituents significantly affected their potency .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazole derivatives, focusing on substituent effects, synthetic efficiency, and biological activity.

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include:

  • Substituents on the triazole ring : Position 4 often features aryl groups (e.g., methoxyphenyl, benzyl), while position 5 may include sulfur-containing groups (e.g., methylthio, benzylthio) or heterocycles (e.g., thiophene, pyridine).
  • Benzamide modifications : Chlorination (2,4-dichloro vs. 4-methoxy) and linkage to the triazole core (direct vs. methylene bridges).

Table 1: Structural and Physical Properties of Selected Analogues

Compound ID Triazole Substituents (Position 4/5) Benzamide/Other Groups Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Source
Target Compound 2-Methoxyphenyl / Methylthio 2,4-Dichlorobenzamide N/A N/A N/A N/A
6l () 4-Methoxyphenyl / Thiophene-2-yl Trifluoromethylfuran 93 125–128 HRMS: C₁₉H₁₆F₃N₃O₂S (confirmed)
6r () 4-Methoxyphenyl / 4-Chlorophenyl Benzo[d]thiazole 91 176–177 ¹H-NMR: δ 7.36–7.72 (Ar-H)
54 () 4-Ethoxyphenyl / 4-Fluorobenzylthio 4-Methoxybenzamide 76 237–239 IR: 1678 cm⁻¹ (C=O), 1162 cm⁻¹ (SO₂)
KA3 () Pyridin-4-yl / Substituted aryl N-Substituted acetamide 80–90 N/A ¹H-NMR: δ 7.47–7.72 (Ar-H)

Key Observations :

  • Synthetic Efficiency : Yields for analogues range from 76% (compound 54) to 93% (compound 6l), suggesting that electron-withdrawing groups (e.g., trifluoromethyl in 6l) or sterically unhindered substituents improve reaction efficiency .
  • Thermal Stability : Higher melting points (e.g., 237–239°C for compound 54) correlate with rigid substituents like sulfonamide (-SO₂) or halogenated aryl groups .
Pharmacokinetic Considerations

Morpholinium derivatives of triazole compounds () exhibited favorable pharmacokinetic profiles in rats, with prolonged plasma half-lives (>6 hours) due to improved solubility from the morpholine moiety . Though the target compound lacks this group, its methoxy and amide functionalities may enhance aqueous solubility compared to purely lipophilic analogues.

Q & A

Q. Table 1: SAR of Key Derivatives

Substituent (R₁/R₂)acps-pptase IC₅₀ (µM)Solubility (mg/mL)
2-OMe / SCH₃0.850.12
4-Cl / SCH₃0.620.09
2-OMe / SO₂CH₃1.100.25

Advanced: How can biochemical pathways affected by this compound be mapped using omics approaches?

Methodological Answer:

Transcriptomics:

  • Treat E. coli cultures (log phase) with 10 µM compound for 2 hours.
  • Extract RNA for RNA-seq to identify downregulated fatty acid biosynthesis genes (e.g., fabH, accA) .

Proteomics:

  • Perform SILAC labeling followed by LC-MS/MS to quantify acps-pptase expression levels .

Metabolomics:

  • Use GC-MS to detect accumulation of malonyl-CoA (a substrate of acps-pptase) in treated vs. untreated samples .

Advanced: What experimental designs mitigate toxicity in in vivo models while maintaining efficacy?

Methodological Answer:

Dose Optimization:

  • Conduct MTD (Maximum Tolerated Dose) studies in BALB/c mice (oral administration, 10–100 mg/kg) .

Formulation Adjustments:

  • Use PEG-400 as a co-solvent to enhance bioavailability and reduce hepatic toxicity .

Pharmacokinetic Profiling:

  • Measure plasma half-life (t₁/₂) via LC-MS and adjust dosing intervals to maintain Cₘᵢₙ above IC₉₀ .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol-DMF (3:1 v/v) to remove unreacted phenylisothiocyanate .
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent achieves >95% purity .
  • HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) resolves polar impurities .

Advanced: How does tautomerism (thione vs. thiol) influence bioactivity and stability?

Methodological Answer:

Tautomer Detection:

  • ¹H NMR in DMSO-d₆: Thione form shows NH peak (δ 10.2 ppm), while thiol form lacks it .

Stability Studies:

  • Store at 4°C in amber vials to prevent oxidation of thiol to disulfide .

Bioactivity Impact:

  • Thione form exhibits 3-fold higher acps-pptase inhibition due to improved hydrogen bonding .

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